molecular formula C21H32O B1205611 5alpha-Pregn-2-en-20-one CAS No. 969-72-2

5alpha-Pregn-2-en-20-one

Cat. No. B1205611
CAS RN: 969-72-2
M. Wt: 300.5 g/mol
InChI Key: PERPPAKFLWZECF-QYYVTAPASA-N
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Description

5alpha-Pregn-2-en-20-one is a steroid compound with the linear formula C21H32O . It has a molecular weight of 300.489 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 5alpha-Pregn-2-en-20-one is not widely documented in the available literature. Sigma-Aldrich, a leading chemical supplier, does not collect analytical data for this product . More research is needed to understand the synthesis methods of this compound.


Molecular Structure Analysis

The molecular structure of 5alpha-Pregn-2-en-20-one consists of 21 carbon atoms, 32 hydrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .

Scientific Research Applications

Neurological Effects and Drug Abuse Response

  • Progesterone and Metabolite Influence on Neurological Processes : Progesterone and its metabolite, 5alpha-pregnan-3alpha-ol-20-one, have significant impacts on motivation, reward, conditioning, stress response, and reactions to drugs of abuse. They are secreted by ovaries, adrenals, and glial cells, influencing sexual receptivity in rodents through actions at GABA(A), NMDA, and D1 receptors. These compounds are also implicated in anti-anxiety and anti-stress effects, possibly by altering hypothalamic-pituitary-adrenal axis function. There's evidence of biosynthesis in response to mating, suggesting a role in the rewarding aspects of sexual behavior (Frye, 2007).

Cholinesterase Inhibition and Neurosteroid Synthesis

  • Cholinesterase Inhibitory Activity : Steroidal alkaloids from Sarcococca hookeriana, including pregnane-type compounds similar to 5alpha-Pregn-2-en-20-one, exhibit inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes. This activity is crucial for potential therapeutic applications in neurological disorders like Alzheimer’s disease (Choudhary et al., 2005).

  • Neurosteroids Synthesis After Brain and Spinal Cord Injury : Studies have shown an increase in the synthesis of neurosteroids, including 5alpha-pregn-2-en-20-one derivatives, following brain and spinal cord injury. This synthesis primarily occurs in glial cells and is potentially linked to recovery processes following such injuries (Michele et al., 2000).

Steroidal Alkaloid Potential

  • Antiestrogen Binding Site Inhibitors : Certain steroidal alkaloids, structurally related to 5alpha-Pregn-2-en-20-one, have been identified as inhibitors of the antiestrogen binding site. This discovery points towards potential applications in breast cancer research and treatment (Chang et al., 1998).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . More research is needed to understand the safety and hazards of this compound.

properties

IUPAC Name

1-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h4-5,15-19H,6-13H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERPPAKFLWZECF-QYYVTAPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914257
Record name Pregn-2-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5alpha-Pregn-2-en-20-one

CAS RN

969-72-2
Record name 5alpha-Pregn-2-en-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-60469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregn-2-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-PREGN-2-EN-20-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNW12261H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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